5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S3/c1-3-11-4-5-12(18-11)19(15,16)13-7-6-10-8-17-9(2)14-10/h4-5,8,13H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUXOLGDHTVXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new biochemical assays or as a probe to study biological processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- G573-0035: Replaces fluorine with chlorine (C₁₉H₁₉ClN₂O₂S₂, MW: 406.95). The chlorine atom increases molecular weight and lipophilicity (ClogP ≈ 3.8 vs.
- MTTSNeu5Ac : Contains a 5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide core. NMR and molecular dynamics show its sulfonamide group forms hydrogen bonds with Siglec-9’s Y130, while the thiazole engages in π-π stacking with W128 and H133. The ethyl group in G573-0100 may sterically hinder similar interactions .
Backbone Modifications
- Tetralin-Based Analogs (): Compounds like 4-Chloro-N-(5-(2-(2-methylthiazol-4-yl)ethyl)-tetrahydronaphthalen-2-yl)benzenesulfonamide feature a rigid tetralin scaffold. This backbone enhances TP receptor antagonism (IC₅₀: 12 nM vs. G573-0100’s undetermined activity) but reduces synthetic yield (45–60%) compared to thiophene-based analogs .
- Cyclohexanone Derivatives (): N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8) has a ketone group, improving solubility (logS: -3.1 vs. G573-0100: logS: -4.2) but lowering metabolic stability due to oxidative susceptibility .
Side Chain Diversity
- Ethynyl-Substituted Thiophenes (): Derivatives like 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) exhibit lower molecular weights (MW: ~350) but reduced synthetic yields (27–53%) compared to G573-0100. The ethynyl group may confer rigidity, altering binding kinetics in antitumor assays .
- Indole-Fused Cyclopentanes (): Compounds like N-(1-allyl-5-substituted-indol-2-yl)-thiophene-2-sulfonamide show Pd-mediated synthesis routes (yields: 60–75%), contrasting with G573-0100’s simpler alkylation steps. The indole moiety enhances π-stacking but increases steric bulk .
Key Observations :
- G573-0100’s moderate logP suggests balanced permeability but poor solubility, necessitating formulation optimization.
- Hypervalent iodine catalysis () offers higher yields than traditional alkylation, though scalability remains unverified .
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide to achieve high yield and purity?
The synthesis of this compound involves multi-step reactions requiring precise control of conditions:
- Step 1 : Formation of the thiazole ring via cyclization of thioamide precursors under reflux with catalysts like ammonium acetate .
- Step 2 : Sulfonylation of the thiophene moiety using sulfonyl chlorides (e.g., 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Step 3 : Ethyl linker introduction via nucleophilic substitution, optimized at 60–80°C in dimethylformamide (DMF) with triethylamine as a base .
- Purity : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating the final product (>95% purity) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and computational methods?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the calculated mass (e.g., ~368.52 g/mol for C₁₃H₁₆N₂O₂S₃) .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., dihedral angles between thiophene and thiazole rings) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in target engagement studies?
- Functional Group Modification :
- Replace the 2-methylthiazole with fluorophenyl-thiazole to enhance binding to kinase targets (e.g., observed in related compounds with IC₅₀ < 1 µM) .
- Modify the ethyl linker to a propyl group to evaluate steric effects on receptor affinity .
- Biological Assays :
- Use fluorescence polarization assays to measure binding affinity to ATP-binding pockets (e.g., EGFR kinase) .
- Compare IC₅₀ values across analogs to identify critical substituents (e.g., methyl vs. methoxy groups) .
Q. How should researchers address discrepancies in thermal stability data observed during decomposition studies of related sulfonamide-thiazole compounds?
- Case Study : A related sulfonamide-thiazole derivative decomposed at 140°C (400 J/g energy release), while a structural analog decomposed at 120°C (>600 J/g).
- Resolution Strategies :
- Conduct differential scanning calorimetry (DSC) under inert gas to avoid oxidative decomposition .
- Validate purity via HPLC before testing; impurities (e.g., residual solvents) can lower decomposition temperatures .
- Use computational models (e.g., density functional theory) to predict bond dissociation energies and identify labile groups .
Q. What experimental approaches are effective for studying the metabolic stability of this compound in preclinical models?
- In Vitro Methods :
- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH to measure half-life (t₁/₂). Thiophene rings often undergo CYP3A4-mediated oxidation .
- Metabolite Identification : Use LC-MS/MS to detect sulfoxide or hydroxylated metabolites .
- In Vivo Correlation : Compare plasma clearance rates in rodent models with microsomal data to predict human pharmacokinetics .
Methodological Notes
- Computational tools (AutoDock, Schrödinger Suite) are recommended for docking studies to complement wet-lab SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
